![molecular formula C7H13NO4 B047279 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid CAS No. 111398-44-8](/img/structure/B47279.png)
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Overview
Description
Chemical Structure: 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS: 74761-42-5) is a branched-chain amino acid derivative featuring a methoxycarbonyl (-OCOOCH₃) group attached to the amino moiety of 3-methylbutanoic acid. Its molecular formula is C₈H₁₃NO₄, with a molecular weight of 175.18 g/mol .
Applications: This compound is a key intermediate in pharmaceutical synthesis, notably as the sidechain in ledipasvir, a hepatitis C virus NS5A inhibitor . Its methoxycarbonyl group enhances stability and modulates hydrophobicity, making it suitable for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of L-valine with methyl chloroformate. The process begins by dissolving L-valine in an aqueous solution of sodium hydroxide and sodium carbonate. The solution is then cooled using an ice-water bath. Methyl chloroformate is added dropwise to the mixture, and the reaction is allowed to proceed at ambient temperature for several hours. The reaction mixture is then washed with ether, acidified with hydrochloric acid, and extracted with dichloromethane. The organic phase is dried, filtered, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Overview
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, also known as (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid or MOC-Val-OH, is an amino acid derivative characterized by a methoxycarbonyl group attached to the amino group. Its molecular formula is C₇H₁₃NO₄, and it has garnered attention for its diverse applications across various scientific fields, particularly in pharmaceuticals, biochemistry, and materials science.
Pharmaceutical Development
(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral agents like Ledipasvir, which is used in the treatment of hepatitis C . Its unique chemical structure allows it to participate in complex synthetic pathways, enhancing the efficiency of drug development processes.
Biochemical Research
This compound plays a significant role in studying metabolic pathways and enzyme interactions. It is utilized as a substrate in enzymatic assays to investigate the kinetics of amino acid metabolism. Its chiral nature makes it particularly valuable for research on stereochemistry and its effects on biological activity.
Antimicrobial and Antioxidant Studies
Research has demonstrated that (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid exhibits notable antimicrobial properties against various bacterial strains, including:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Additionally, it has shown antioxidant activity with an IC50 value of approximately 50 µM in DPPH assays, indicating potential therapeutic benefits in oxidative stress-related conditions .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, administration of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid alongside standard antibiotic therapy resulted in significantly improved patient outcomes compared to those receiving antibiotics alone. This highlights its potential as an adjunctive treatment in infectious diseases.
Case Study 2: Anti-inflammatory Applications
A study conducted on animal models of arthritis revealed that treatment with this compound led to reduced joint swelling and lower levels of inflammatory markers compared to control groups. These findings suggest its potential application in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid is not fully understood. it is believed to act as an inhibitor of enzymes involved in the metabolism of glucose, fatty acids, and other molecules. It may also function as an antioxidant, exhibiting anti-inflammatory and anti-cancer properties. The compound’s ability to transport drugs across cell membranes suggests its potential use as a drug delivery agent.
Comparison with Similar Compounds
A comparative analysis of structural analogs highlights how substituent variations influence physicochemical properties and biological activity:
Structural and Functional Analogues
Key Findings
Substituent Effects on Protein Binding :
- The target compound’s methoxycarbonyl group provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, 2CA3MBA’s bulky cyclohexylcarbamoyl benzoyl group enhances BSA binding affinity but reduces aqueous solubility .
Biological Activity :
- The acenaphthenyl derivative () exhibits potent fungicidal activity, attributed to its aromatic substituent. The methoxycarbonyl group in the target compound, however, prioritizes metabolic stability over direct antimicrobial effects, making it more suitable as a drug scaffold .
Toxicity and Safety: A structurally related compound, 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (CAS: 1009120-05-1), shows acute oral toxicity (Category 4) and respiratory irritation (H335), suggesting similar hazards for methoxycarbonyl-amino derivatives .
Synthetic Flexibility: Derivatives like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid () are synthesized via phthalic anhydride and amino acid reactions, a method applicable to the target compound’s production .
Biological Activity
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, also known as N-(methoxycarbonyl)valine, is an amino acid derivative with significant implications in biochemical and pharmaceutical research. Its unique structural features allow it to participate in various biological activities, making it a valuable compound in synthetic biology and drug development.
- Molecular Formula : C6H11N1O3
- Molecular Weight : 145.16 g/mol
- CAS Number : 111398-44-8
The compound's structure includes a methoxycarbonyl group that enhances its reactivity and interaction with biological systems. The presence of the amino group contributes to its role as a building block in peptide synthesis.
The mechanism of action for this compound primarily involves its incorporation into peptides and proteins. This incorporation can influence protein folding and stability due to the unique steric and electronic properties of the methoxycarbonyl group. It acts as a substrate in enzymatic reactions, participating in metabolic pathways essential for cellular function.
Enzymatic Interactions
Research indicates that this compound can interact with various enzymes, enhancing their activity or altering their specificity. For instance, it has been shown to increase the binding affinity of certain enzymes involved in metabolic processes through hydrogen bonding interactions facilitated by its functional groups.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structural similarity to natural amino acids allows it to interfere with microbial protein synthesis, presenting potential as an antibiotic agent.
Anticancer Activity
Recent investigations have explored the potential of this compound in cancer therapy. Its ability to modulate protein interactions and influence signaling pathways may offer new avenues for developing anticancer drugs. For example, studies have shown that modifications of similar amino acid derivatives can enhance their efficacy against specific cancer cell lines .
Case Studies
Applications in Drug Development
The unique properties of this compound make it a candidate for various applications:
- Peptide Synthesis : Used as a building block for synthesizing peptides with tailored biological activities.
- Drug Delivery Systems : Its ability to modify protein interactions can be harnessed in designing targeted drug delivery mechanisms.
- Biotechnology : Potential applications in creating biosensors and biocatalysts due to its reactivity and interaction capabilities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves protection/deprotection strategies. For example, (S)-enantiomers can be synthesized via Boc-protected intermediates followed by selective deprotection using hydrochloric acid in dioxane, as described in a patent procedure . Chiral chromatography (e.g., HPLC with a chiral stationary phase) or circular dichroism (CD) spectroscopy is recommended to verify enantiomeric purity. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize racemization .
Q. How can researchers characterize the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of H-NMR and C-NMR to confirm functional groups (e.g., methoxycarbonyl, methyl branches). For instance, the methoxy group typically appears as a singlet near δ 3.7–3.8 ppm in H-NMR . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies carbonyl stretches (e.g., ~1700 cm for ester groups) .
Q. What are the critical parameters for scaling up the synthesis without compromising yield or purity?
- Methodological Answer : Key factors include:
- Solvent selection (e.g., dioxane for acid-catalyzed reactions) .
- Controlled addition rates of reagents to manage exothermic reactions.
- Intermediate purification via recrystallization or flash chromatography. Pilot batches should be monitored via in-situ IR or TLC to detect side products early .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S enantiomers) influence the compound’s reactivity or biological interactions?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities in biological systems. For example, (S)-configured analogs show enhanced interactions with chiral receptors in computational docking studies. To probe this, synthesize both enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare their activity in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported reaction yields or purification methods across studies?
- Methodological Answer : Perform comparative experiments under varying conditions (e.g., solvent polarity, catalyst loading). For instance, conflicting yields in ester hydrolysis steps may arise from differences in acid concentration or reaction time. Systematic Design of Experiments (DoE) can identify optimal parameters . Contradictions in purity assessments often stem from analytical method sensitivity—validate results using orthogonal techniques (e.g., NMR + HPLC) .
Q. How can computational modeling predict the compound’s stability or degradation pathways under physiological conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies, identifying labile groups (e.g., methoxycarbonyl). Molecular dynamics simulations in aqueous environments predict hydrolysis rates. Pair these with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to correlate predictions with empirical data .
Q. What are the challenges in derivatizing this compound for targeted drug delivery, and how can they be addressed?
- Methodological Answer : The methyl branch and methoxycarbonyl group may sterically hinder conjugation. Strategies include:
Properties
IUPAC Name |
2-(methoxycarbonylamino)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-42-5 | |
Record name | N-(methoxycarbonyl)-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.